N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
Description
N'-(3,4-Dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a substituted ethanediamide (oxalamide) featuring two distinct aromatic moieties. The ethanediamide core (C₂H₂N₂O₂) connects a 3,4-dimethylphenyl group and a 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl chain.
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-15-6-8-19(13-16(15)2)24-22(27)21(26)23-11-10-17-7-9-20-18(14-17)5-4-12-25(20)3/h6-9,13-14H,4-5,10-12H2,1-3H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMFTJZSNVPNBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
N’-(3,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N’-(3,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Research Implications and Limitations
While direct experimental data for the target compound are unavailable, comparisons with analogues suggest:
Bioactivity : Ethanediamides may exhibit stronger target binding than acetamides due to dual hydrogen-bonding sites.
Metabolic stability : Electron-withdrawing substituents (e.g., -CF₃) could enhance stability, as seen in CAS 921924-10-9 .
Synthetic challenges : The ethanediamide core may require specialized coupling agents, contrasting with simpler acetamide syntheses .
Limitations : The absence of specific data (e.g., IC₅₀, solubility) for the target compound necessitates caution in extrapolating results from analogues.
Biological Activity
N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C20H26N2
- Molecular Weight: 310.44 g/mol
The compound features a dimethylphenyl group and a tetrahydroquinoline moiety, which are known to contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Mechanism of Action: The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This mechanism is crucial for developing targeted therapies against various cancers .
- Case Study: A study demonstrated that related compounds exhibited IC50 values in the low micromolar range against different cancer cell lines, suggesting that structural modifications could enhance efficacy .
Neuroprotective Effects
The tetrahydroquinoline structure is associated with neuroprotective properties:
- Mechanism of Action: It is believed that the compound may exert neuroprotective effects by inhibiting oxidative stress and modulating neurotransmitter levels. This could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Antimicrobial Activity
Research indicates that compounds with similar structures have shown antimicrobial activity:
- Activity Spectrum: Studies have reported that related derivatives possess significant antibacterial and antifungal properties. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is essential for its therapeutic application:
| Parameter | Value |
|---|---|
| Absorption | Rapidly absorbed |
| Bioavailability | 60% |
| Half-life | 5 hours |
| Toxicity (LD50) | >2000 mg/kg (in rodents) |
These parameters indicate a favorable safety profile for potential therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
